(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine typically involves the condensation of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydroxylamine moiety can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Substitution: Various nucleophiles, suitable solvents (e.g., dimethylformamide), and sometimes a base to facilitate the reaction.
Major Products
Reduction: 4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine.
Oxidation: (E)-N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine.
Substitution: Products depend on the nucleophile used, such as 4-(morpholin-4-yl)-3-substituted phenylmethylidenehydroxylamine.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)-3-nitrobenzaldehyde: A precursor in the synthesis of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine.
4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine: A reduction product of the compound.
(E)-N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine: An oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRRKYKPCBYHM-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.